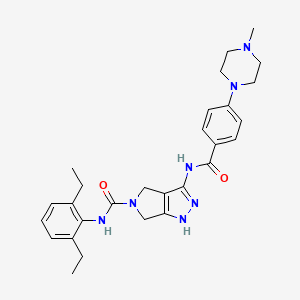
PHA-680632
描述
科学研究应用
PHA-680632 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:
作用机制
准备方法
PHA-680632 是通过一系列涉及特定试剂和条件的化学反应合成的。 该化合物是使用有机合成技术的组合制备的,包括缩合反应、环化和官能团修饰 . This compound 的工业生产方法涉及优化这些合成路线以实现高产率和纯度,同时确保成本效益和可扩展性 .
化学反应分析
PHA-680632 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰分子内的某些官能团。
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 由这些反应形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
PHA-680632 属于一类称为 Aurora 激酶抑制剂的化合物。类似的化合物包括:
PHA-739358: 另一种有效的 Aurora 激酶抑制剂,在癌细胞中具有很强的抗增殖活性.
Alisertib: 一种众所周知的 Aurora 激酶抑制剂,已针对癌症治疗进行了临床试验.
VX-680: 一种早期的 Aurora 激酶抑制剂,在临床前研究中显示出有效性.
与这些化合物相比,this compound 表现出独特的特性,对 Aurora 激酶具有高度选择性,并在各种癌症模型中具有显著的抗肿瘤活性 . 其良好的药代动力学特性和抑制多种 Aurora 激酶的能力使其成为作为抗癌治疗剂进一步开发的有希望的候选者 .
属性
IUPAC Name |
N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNXGOQPLDDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460035 | |
| Record name | PHA-680632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398493-79-3 | |
| Record name | PHA-680632 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398493793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-680632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-680632 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W8KZU2A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PHA-680632?
A: this compound, also known as N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, acts as a potent and selective inhibitor of Aurora kinases []. These kinases play a critical role in cell division, particularly in chromosome segregation and cytokinesis. By inhibiting Aurora kinases, this compound disrupts these processes, leading to mitotic catastrophe and cell death in cancer cells [, ].
Q2: What makes this compound a promising anticancer therapeutic?
A: this compound demonstrates potent anti-tumor activity in a wide range of cancer cell lines and in vivo models [, , ]. Importantly, it shows a differential response between cancer and normal cells. While it induces mitotic catastrophe in cancer cells, normal cells undergo a reversible G2/M phase arrest, suggesting a potentially favorable therapeutic window [].
Q3: Has this compound's activity been linked to specific biomarkers?
A: Yes. Studies indicate that phosphorylation of histone H3 on Ser10, a direct downstream target of Aurora kinases, is a reliable biomarker for monitoring this compound activity. Inhibition of histone H3 phosphorylation correlates with the compound's efficacy in vitro and in vivo [, ].
Q4: Can this compound enhance the efficacy of other cancer therapies?
A: Research suggests promising synergistic effects when this compound is combined with other treatments. For instance, it enhances the antitumor activity of TRAIL (TNF-related apoptosis-inducing ligand) in multiple myeloma models by potentiating both death receptor-mediated and mitochondrial apoptotic pathways [, ]. In neuroblastoma, combining this compound with cisplatin leads to increased cell death compared to either drug alone [].
Q5: Are there any known challenges or limitations associated with this compound?
A: One study observed that while combined treatment with this compound and cisplatin increased neuroblastoma cell death, surviving cells exhibited increased production of brain-derived neurotrophic factor (BDNF) []. This suggests a potential mechanism of resistance that requires further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















